molecular formula C9H9ClF5N B6199014 N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride CAS No. 2680528-91-8

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride

Cat. No.: B6199014
CAS No.: 2680528-91-8
M. Wt: 261.62 g/mol
InChI Key: BHWRGHBDRUEFAZ-UHFFFAOYSA-N
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Description

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pentafluoroethyl group attached to an aniline ring, which is further methylated and combined with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with aniline and 1,1,2,2,2-pentafluoroethyl iodide.

    Reaction: The aniline undergoes a nucleophilic substitution reaction with 1,1,2,2,2-pentafluoroethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The resulting product is then methylated using methyl iodide in the presence of a base.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso compounds.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(trifluoromethyl)aniline hydrochloride
  • N-methyl-4-(difluoromethyl)aniline hydrochloride
  • N-methyl-4-(fluoromethyl)aniline hydrochloride

Uniqueness

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its analogs with fewer fluorine atoms.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride involves the reaction of N-methylaniline with 1,1,2,2,2-pentafluoroethane followed by quaternization with hydrochloric acid.", "Starting Materials": [ "N-methylaniline", "1,1,2,2,2-pentafluoroethane", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylaniline is reacted with 1,1,2,2,2-pentafluoroethane in the presence of a catalyst such as palladium on carbon to form N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline.", "Step 2: The resulting product is then quaternized with hydrochloric acid to form N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline hydrochloride." ] }

CAS No.

2680528-91-8

Molecular Formula

C9H9ClF5N

Molecular Weight

261.62 g/mol

IUPAC Name

N-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride

InChI

InChI=1S/C9H8F5N.ClH/c1-15-7-4-2-6(3-5-7)8(10,11)9(12,13)14;/h2-5,15H,1H3;1H

InChI Key

BHWRGHBDRUEFAZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(C(F)(F)F)(F)F.Cl

Purity

95

Origin of Product

United States

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